Product packaging for Cedramber(Cat. No.:CAS No. 67874-81-1)

Cedramber

Cat. No.: B1593874
CAS No.: 67874-81-1
M. Wt: 236.39 g/mol
InChI Key: HRGPYCVTDOECMG-FETWPZQLSA-N
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Description

Contemporary Academic Context and Significance of Cedramber in Chemical Sciences

In contemporary academic chemistry, this compound is relevant in studies focusing on the synthesis of complex organic molecules, particularly those derived from natural terpenes. Its structure, based on the cedrane (B85855) skeleton, presents challenges and opportunities for synthetic chemists exploring stereoselective reactions and functional group transformations. Research into efficient and environmentally friendly synthesis routes for this compound and its derivatives remains an area of academic investigation palmercruz.com.

Furthermore, this compound serves as a model compound in studies investigating structure-odor relationships, a complex field that seeks to correlate the molecular structure of a compound with its perceived smell researchgate.net. Understanding how the specific arrangement of atoms and functional groups in this compound contributes to its characteristic woody-amber scent is a topic of interest in chemical biology and computational chemistry researchgate.net.

The compound's stability and fixative properties also make it a subject in research related to material science and the development of long-lasting formulations, although specific applications fall outside the scope here palmercruz.comobsidian.md.

Historical Trajectories in this compound Research and Development

The development of this compound traces back to the mid-20th century, specifically around 1966, when chemists at International Flavors & Fragrances (IFF) first synthesized it scentspiracy.com. The initial motivation was to create a synthetic alternative to natural ambergris, a scarce and expensive material historically used in perfumery scentspiracy.com. This historical context highlights the role of chemical synthesis in providing sustainable and cost-effective alternatives to natural products with desirable properties palmercruz.com.

Early research focused on identifying viable synthetic routes to produce this compound on a larger scale. The primary method developed involved the methylation of cedrol (B397079), a terpene alcohol readily available from cedarwood oil scentspiracy.comforeverest.net. This process typically involves converting cedrol to its sodium alkoxide, followed by methylation using a methylating agent like dimethyl sulfate (B86663) foreverest.netthegoodscentscompany.com.

Over time, research has likely explored refinements to this synthesis, aiming for improved yields, purity, and reduced environmental impact. The historical trajectory of this compound research reflects the broader evolution of synthetic organic chemistry and its application in the development of aroma chemicals.

Overview of Key Research Domains in this compound Chemistry

Research surrounding this compound encompasses several key domains within chemistry:

Synthesis and Reaction Methodology: A significant area of research involves the exploration of different synthetic routes to this compound and its structural analogs. This includes investigating various reaction conditions, catalysts, and starting materials to optimize the synthesis in terms of efficiency, selectivity, and sustainability palmercruz.com. Studies may also focus on the chemical reactions this compound can undergo, such as oxidation or reduction, to potentially yield new derivatives .

Structural Analysis and Property Correlation: Research in this domain focuses on the detailed structural characterization of this compound using spectroscopic techniques (e.g., FT-IR, GC/MS, NMR) researchgate.net. This data is then correlated with its physical and chemical properties, including boiling point, density, and refractive index thegoodscentscompany.com. Understanding these relationships is crucial for quality control and for predicting the behavior of this compound in different chemical environments.

Biotransformation Studies: More recent research has explored the biotransformation of this compound using microorganisms. For example, studies have investigated the conversion of this compound by fungi like Aspergillus niger, leading to the formation of hydroxylated cedrol derivatives researchgate.net. This area of research is relevant to understanding the metabolic fate of this compound and potentially developing biocatalytic routes to novel compounds.

Computational Chemistry and Structure-Odor Relationships: Computational methods are employed to model the structure of this compound and predict its interactions with olfactory receptors researchgate.net. This research aims to deepen the understanding of the molecular features responsible for its specific scent and can guide the design of new aroma chemicals with desired olfactory profiles researchgate.net.

These research domains collectively contribute to a comprehensive understanding of this compound from its synthesis and fundamental chemical properties to its potential transformations and the molecular basis of its sensory characteristics.

Here is a table summarizing some key chemical properties of this compound:

PropertyValueSource
Chemical FormulaC₁₆H₂₈O nih.govwikidata.org
Molecular Weight236.39 g/mol scentspiracy.com
CAS Number67874-81-1 (also cited as 19870-74-7) scentspiracy.comthegoodscentscompany.comnih.govwikidata.orgscentree.copellwall.com
AppearanceColorless to pale yellow clear liquid foreverest.netthegoodscentscompany.comthegoodscentscompany.com
Boiling Point~259°C or 268.31 °C (est) thegoodscentscompany.com
Specific Gravity0.97200 to 0.98000 @ 20.00 °C thegoodscentscompany.com
Refractive Index1.496

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O B1593874 Cedramber CAS No. 67874-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67874-81-1

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane

InChI

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12+,13-,15-,16?/m1/s1

InChI Key

HRGPYCVTDOECMG-FETWPZQLSA-N

SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC

Isomeric SMILES

C[C@@H]1CC[C@@H]2C13CC[C@@]([C@H](C3)C2(C)C)(C)OC

Canonical SMILES

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC

physical_description

Liquid

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Cedramber

Total Synthesis and Semisynthetic Routes to Cedramber

This compound is not found in nature but is synthesized through chemical processes. scentree.coscentree.co The primary synthetic routes involve the modification of natural products, classifying them as semisynthetic approaches. usitc.gov

Derivation from Natural Precursors (e.g., Cedrol (B397079), Cedrene)

The most common route to this compound involves starting from cedrol, a sesquiterpene alcohol abundant in cedarwood oil. foreverest.netwikipedia.org Cedrol can itself be obtained from alpha-cedrene through oxidation. scentree.coscentree.co

The typical synthesis from cedrol involves converting the alcohol into a metal alkoxide, followed by methylation. foreverest.netthegoodscentscompany.com Historically, this has been achieved by reacting cedrol with sodium metal or sodium hydride to form cedrol sodium. thegoodscentscompany.com Subsequently, methylation is carried out using a methylating agent like dimethyl sulfate (B86663). thegoodscentscompany.com Some manufacturers in China have utilized sodium amide or phenylsodium (B238773) as alternatives for the alkoxide formation step. thegoodscentscompany.com

Another natural precursor mentioned in the context of cedrol and cedrene (B97730) chemistry is alpha-cedrene epoxide, though its direct conversion to this compound is not explicitly detailed in the search results. usitc.govuni.lu Similarly, cedrenol (B1202836) has been explored as a raw material for synthesizing methyl cedryl ether by reacting it with active metal or compounds thereof in an organic solvent to generate cedrenol sodium, followed by methylation. google.com

Alternative Synthetic Pathways

While the semisynthetic route from cedrol is predominant, alternative synthetic pathways for methyl ethers have been explored in organic chemistry. One such method involves the reaction of alcohols with dimethyl carbonate, catalyzed by materials like alumina (B75360) or hydrotalcite. rsc.org This approach is considered more environmentally friendly due to the non-toxic nature of dimethyl carbonate. rsc.org The mechanism involves the formation of a methylcarbonate (B8334205) intermediate, which then undergoes decarboxylation to yield the methyl ether. rsc.org While the direct application of this method specifically to cedrol for this compound synthesis is not detailed in the provided results, it represents a potential alternative strategy for methyl ether formation.

Reaction Mechanisms in this compound Synthesis

The synthesis of this compound primarily relies on nucleophilic substitution reactions, particularly in the methylation step.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic chemistry and involve the replacement of a leaving group by a nucleophile. numberanalytics.comsolubilityofthings.comnumberanalytics.com In the synthesis of this compound from cedrol, the formation of the metal alkoxide (e.g., cedrol sodium) creates a strong nucleophile (the alkoxide anion). thegoodscentscompany.com This alkoxide then acts as the nucleophile, attacking the methylating agent (the electrophile) to displace a leaving group and form the methyl ether linkage of this compound. thegoodscentscompany.com This process aligns with the general mechanism of nucleophilic substitution reactions where a nucleophile attacks a substrate, leading to the displacement of a leaving group and the formation of a new bond. numberanalytics.comsolubilityofthings.comnumberanalytics.com

Metal-Mediated and Organometallic Approaches

The formation of the metal alkoxide from cedrol involves the use of active metals or their compounds, such as sodium metal, sodium hydride, sodium amide, or phenylsodium. thegoodscentscompany.comgoogle.com This step can be considered a metal-mediated reaction, where the metal facilitates the deprotonation of the hydroxyl group of cedrol to generate the nucleophilic alkoxide. While not strictly organometallic in the sense of forming a carbon-metal bond in the final product, the use of organosodium compounds like phenylsodium highlights the involvement of organometallic species in generating the reactive intermediate. thegoodscentscompany.com Metal catalysis is also employed in some methylation strategies, although conventional methods may involve toxic reagents. researchgate.net

Methylation Strategies and Reagent Chemistry

Methylation, the addition of a methyl group, is a critical step in converting cedrol to this compound. The most commonly reported methylating agent is dimethyl sulfate. thegoodscentscompany.com Other alkyl sulfates or alkyl sulfonates, as well as haloalkanes like methyl chloride, methyl bromide, or methyl iodide, can also be used. google.com The choice of methylating agent and reaction conditions, including temperature and solvent, are important for achieving high yield and purity. google.com For instance, methylation reaction temperatures between 40 and 140 °C for 3-7 hours have been reported to yield over 96% of methyl cedryl ether with content exceeding 97% when using cedrenol as the raw material. google.com Solvents like cyclohexane, benzene, toluene, or xylene can be used, ideally being inert and effectively solubilizing the reactants. google.com Alternative, less toxic methylating agents like dimethyl carbonate are also being explored in organic synthesis for methyl ether formation. rsc.org

Compound Names and PubChem CIDs

Green Chemistry Principles and Sustainable Synthesis of this compound

The increasing global demand for fragrance compounds has spurred interest in developing more sustainable and environmentally friendly synthetic routes. researchgate.netogu.edu.tr Green chemistry principles aim to minimize the environmental impact of chemical processes. researchgate.net

Renewable Resource Utilization

A key aspect of sustainable this compound synthesis is the utilization of renewable resources. Cedrol, the primary precursor for this compound, is derived from cedarwood oil, a natural and renewable source obtained from cedar trees. foreverest.netscentspiracy.com This reliance on a bio-based starting material aligns with the principles of green chemistry by reducing dependence on petrochemical feedstocks. researchgate.netnih.govwikidata.org Some sources indicate that this compound can have a high renewable carbon content, with one report stating 94%. scentspiracy.comfraterworks.com

Process Efficiency and Environmental Impact Minimization

Enhancing process efficiency and minimizing environmental impact in this compound synthesis involves several considerations. Optimizing reaction conditions to maximize yield and selectivity can reduce waste generation. longdom.org The choice of reagents and solvents also plays a crucial role. Employing less hazardous chemicals and exploring alternative, greener solvents can significantly lower the environmental footprint. researchgate.net While specific detailed studies on the process efficiency and environmental impact minimization solely focused on this compound synthesis are not extensively available in the search results, the general principles of green chemistry in chemical synthesis, such as atom economy and reduced energy consumption, are relevant. researchgate.netlongdom.org Catalytic processes, for instance, can enable reactions at lower temperatures and pressures, leading to reduced energy consumption and minimized waste. longdom.org

Chemical Transformations and Functional Group Derivatization of this compound

This compound, possessing an ether functional group, is relatively stable. ontosight.ai However, it can undergo certain chemical transformations, particularly at other positions on the complex tricyclic structure or through reactions involving the methoxy (B1213986) group under specific conditions. ontosight.ai

Oxidation Pathways

While ethers are generally resistant to oxidation, this compound can potentially undergo oxidation at activated carbon centers or under vigorous conditions. Research into the biotransformation of this compound by microorganisms like Aspergillus niger has shown that oxidative reactions can occur, leading to hydroxylated derivatives of cedrol. researchgate.netogu.edu.trtandfonline.com For example, biotransformation of this compound by Aspergillus niger ATCC 10549 yielded 12β-hydroxy cedrol and 3β-hydroxy cedrol. ogu.edu.trtandfonline.com This indicates that enzymatic oxidation pathways can introduce hydroxyl groups onto the cedrane (B85855) skeleton.

Reduction Reactions

Reduction reactions involving this compound are less commonly discussed in the provided search results. However, generally, ethers can be cleaved under harsh reducing conditions, although this is not a typical transformation for simple alkyl ethers like the methoxy group in this compound. The complex structure of this compound might influence its reactivity towards reducing agents. Some general chemical reaction analyses mention that reduction reactions can convert methyl cedryl ether into alcohols, and reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) can be used.

Substitution Reactions Involving the Methoxy Group

The methoxy group in this compound is an ether linkage. Ethers can undergo nucleophilic substitution reactions where the alkoxy group acts as a leaving group, typically under acidic conditions or with strong nucleophiles. ontosight.ai General chemical reaction analyses suggest that this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups, and reagents like halogens or nucleophiles (e.g., hydroxide (B78521) ions) can be employed. However, specific examples or detailed studies on the substitution reactions directly involving the methoxy group of this compound are not prominently featured in the search results. The stability of the ether linkage in this compound under typical conditions contributes to its utility as a fragrance ingredient.

Compound NamePubChem CID
This compound11085796
Cedrol89179
Dimethyl sulfate6578
Iodomethane (B122720)6370
Sodium hydride24878
Sodium metal23674
12β-hydroxy cedrolNot readily available in search results
3β-hydroxy cedrolNot readily available in search results
Aspergillus nigerNot applicable (organism)

Note: PubChem CIDs for 12β-hydroxy cedrol and 3β-hydroxy cedrol were not directly found in the provided search snippets.

Yields from Biotransformation of this compound by Aspergillus niger ATCC 10549

ProductYield (%)
12β-hydroxy cedrol11.9
3β-hydroxy cedrol15.5

Advanced Analytical and Structural Elucidation of Cedramber and Its Derivatives

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding information about its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful technique for determining the structural composition of organic compounds by analyzing the interaction between atomic nuclei and an external magnetic field azooptics.commsu.edu. It provides detailed information on the chemical environment and connectivity of atoms within a molecule azooptics.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for the complete structural elucidation of Cedramber and its derivatives.

¹H NMR spectroscopy provides information about the number, types, and connectivity of hydrogen atoms azooptics.com. The chemical shift, splitting patterns, and integration of signals in the ¹H NMR spectrum are used to assign specific proton environments in the molecule.

¹³C NMR spectroscopy reveals the number and types of distinct carbon environments azooptics.comorganicchemistrydata.org. Broadband proton decoupling is typically used in ¹³C NMR to simplify spectra, resulting in singlet peaks for each unique carbon, although coupling information can be obtained using specific pulse sequences organicchemistrydata.org. Chemical shifts in ¹³C NMR span a broader range than in ¹H NMR, providing valuable information about the hybridization and electronic environment of carbon atoms azooptics.com.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial connectivity information nih.gov. COSY reveals correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons that are separated by two or three bonds, aiding in the assignment of quaternary carbons and the elucidation of the molecular skeleton. These 2D techniques are essential for confirming assignments made from 1D spectra and for piecing together the full structure, particularly for complex derivatives. Studies on the biotransformation of this compound have utilized NMR analysis to characterize the structures of new cedrol (B397079) derivatives researchgate.netdergipark.org.tr.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound ijrpr.com. This information is critical for identifying unknown compounds and confirming the molecular formula of known substances fiveable.me.

Standard MS provides nominal mass information, which is the integer mass of the most abundant isotope. High-Resolution Mass Spectrometry (HRMS), however, provides precise and accurate mass measurements, typically with mass accuracies of less than 5 parts per million (ppm) fiveable.mefilab.fr. This high accuracy allows for the unambiguous determination of the elemental composition of a compound by matching the experimentally determined exact mass to theoretical masses calculated for different elemental formulas fiveable.mefilab.fr. HRMS is particularly valuable for differentiating between compounds with the same nominal mass but different elemental compositions (isobars) fiveable.me.

The fragmentation pattern observed in a mass spectrum, often obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), provides structural information by showing how the molecule breaks apart under ionization wikipedia.org. These fragmentation patterns can be compared to spectral libraries or used to deduce structural features. HRMS data can also provide information about the isotopic pattern of a compound, which further aids in confirming its elemental composition fiveable.me. GC-MS, which combines gas chromatography with mass spectrometry, has been used to characterize the chemical constituents of extracts containing compounds like this compound researchgate.net.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, enabling the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures gcms.czcopernicus.org. In GC-MS, a mixture is first separated into its individual components based on their boiling points and interaction with the stationary phase in a gas chromatography column gcms.cz. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected gcms.cz. The resulting mass spectrum of each component serves as a "fingerprint" that can be used for identification by comparison to spectral libraries gcms.cz.

GC-MS is a powerful tool for analyzing the composition of natural extracts or reaction mixtures containing this compound and its derivatives researchgate.netgcms.cz. It can separate isomers and closely related compounds, providing individual mass spectra for each component. This allows for the identification of known compounds and the tentative identification of unknown compounds based on their mass fragmentation patterns. GC-MS has been applied in studies investigating the biotransformation of this compound to characterize the resulting metabolites researchgate.netdergipark.org.tr.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), also known as Liquid Chromatography-Mass Spectrometry (LC-MS), is a hyphenated technique used for the separation and analysis of non-volatile and thermally labile compounds wikipedia.org. HPLC separates components of a mixture based on their interaction with a stationary phase and a liquid mobile phase wikipedia.org. The separated components then enter a mass spectrometer for detection and identification wikipedia.org.

HPLC-MS is particularly useful for analyzing more polar or less volatile derivatives of this compound that are not suitable for GC-MS wikipedia.org. It can provide molecular weight information and fragmentation data for each separated component, aiding in their identification and structural elucidation. HPLC-MS, including tandem MS (MS/MS), offers high sensitivity and selectivity, making it suitable for trace analysis in complex matrices wikipedia.orgnih.govnih.gov. While the search results did not provide specific examples of HPLC-MS analysis directly on this compound itself, HPLC-MS is a standard technique for analyzing less volatile organic compounds and their metabolites wikipedia.orgnih.govsigmaaldrich.comspectralworks.com. Its application to this compound derivatives, especially those resulting from biological or chemical transformations that introduce polar functionalities, would be a logical and effective analytical approach.

Advanced Structural Determination Methodologies

X-ray Crystallography for Crystalline Forms

X-ray crystallography is a primary technique for determining the atomic and molecular structure of crystalline solids, providing accurate information on bond lengths, bond angles, and the arrangement of atoms in three dimensions. mkuniversity.ac.inpatnawomenscollege.innorthwestern.eduscribd.com This method involves obtaining a suitable single crystal of the compound, which is then exposed to an intense beam of X-rays. patnawomenscollege.in The resulting diffraction pattern is unique to the crystal structure and is used to reconstruct a three-dimensional electron density map, from which the molecular structure is determined. patnawomenscollege.inscribd.com

Ion Mobility Spectrometry (IMS-MS) for Gas-Phase Structure

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their mobility in a carrier gas under the influence of an electric field. azolifesciences.comscielo.org.co This separation is related to the size, shape, and charge of the ions. scielo.org.co When coupled with Mass Spectrometry (MS), known as IMS-MS, it becomes a powerful method for analyzing complex mixtures and providing complementary information to traditional MS. azolifesciences.comnih.govwikipedia.orgnih.gov

IMS-MS can differentiate molecules with the same mass-to-charge ratio but different structures, such as isomers, by measuring their collision cross-section (CCS). azolifesciences.comwikipedia.orgnih.gov The CCS is a measure of the ion's effective cross-sectional area and is related to its three-dimensional structure in the gas phase. azolifesciences.com By comparing experimental CCS values to those of standards or values calculated from theoretical models, insights into the gas-phase conformation and structure of ions can be gained. wikipedia.org

While direct studies on this compound using IMS-MS were not specifically found, the technique's ability to separate isomers and provide structural information in the gas phase makes it potentially useful for analyzing this compound and its potential derivatives or impurities, especially those that may exist as stereoisomers or conformers. azolifesciences.comwikipedia.orgnih.gov IMS-MS is increasingly applied in various fields, including the characterization of complex organic molecules. nih.govnih.gov

Computational and Machine Learning Approaches in Structural Elucidation

Computational chemistry plays a significant role in modern structural elucidation by complementing experimental techniques. frontiersin.orgmtu.edu These approaches use theoretical methods and computer simulations to predict molecular properties, including structures and spectroscopic data. mtu.edu

Machine learning (ML) is increasingly integrated into computational chemistry workflows to accelerate and improve structural elucidation. frontiersin.orggithub.comarxiv.orgmit.edu ML models can be trained to predict spectroscopic data, such as NMR shifts, from molecular structures or to predict molecular structures directly from spectral data. frontiersin.orgarxiv.org This is particularly valuable for complex molecules where traditional interpretation of spectra can be challenging and time-consuming. frontiersin.orgarxiv.org

Computational methods can be used to predict the lowest energy conformations of a molecule, calculate theoretical spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies), and compare these predictions to experimental data to aid in structure assignment. mkuniversity.ac.inmtu.edu Machine learning algorithms can enhance this process by rapidly screening potential candidate structures and correlating experimental and calculated data to identify the most probable structure. frontiersin.orgarxiv.org

Recent advancements include the development of ML frameworks that can predict molecular structure directly from one-dimensional NMR spectra, even for molecules with a significant number of heavy atoms, by leveraging multitask learning and transformer architectures. arxiv.orgarxiv.org These approaches aim to reduce the reliance on extensive prior chemical knowledge and manual spectral interpretation. arxiv.orgarxiv.org

For this compound and its derivatives, computational and machine learning approaches could be applied to:

Predict stable conformers and their relative energies.

Calculate theoretical NMR, IR, or MS spectra for potential structures.

Assist in the interpretation of experimental spectra by comparing them to predicted data.

Potentially predict the structures of unknown derivatives based on their spectroscopic data.

The integration of computational and machine learning techniques with experimental methods provides a powerful synergistic approach for the comprehensive structural elucidation of complex organic molecules like this compound. frontiersin.org

Computational and Theoretical Chemistry of Cedramber

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the behavior of molecules over time. researchgate.netlabxing.com These methods employ principles of classical mechanics to predict the motion of atoms and molecules, providing insights into their dynamic properties, conformational changes, and interactions. labxing.com MD simulations can be used to estimate equilibrium and dynamic properties of complex systems that are not amenable to analytical calculation. researchgate.net

While specific detailed research findings on molecular modeling and dynamics simulations solely focused on Cedramber were not extensively found in the provided search results, these techniques are broadly applicable to understanding the behavior of molecules like this compound. They can be used to explore the conformational landscape of this compound, its diffusion in different environments, and its interactions with other molecules, such as proteins in olfactory receptors. The increasing speed and efficiency of MD simulations, as highlighted by recent advancements allowing for millions of simulation steps per second, hold promise for accelerating research in this area. cerebras.ai

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, properties, and reactivity of molecules. q-chem.comscirp.orgchemrxiv.orgnih.gov DFT has become a widely used first-principles approach in quantum chemistry due to its balance of accuracy and computational expense, making it suitable for studying a wide range of molecular systems. q-chem.com DFT calculations can provide insights into various molecular properties, including the energy of molecular orbitals (such as HOMO and LUMO), molecular shape, vibrational frequencies, and thermochemistry. scirp.org

DFT methods are often used in conjunction with implicit solvation models to account for the effect of a solvent on a molecule's free energy. mdpi.com This is particularly relevant for studying molecules in biological environments. While the search results did not provide specific DFT studies solely focused on this compound, DFT is a fundamental method used in theoretical investigations of molecular properties and interactions relevant to understanding compounds like this compound. The application of DFT can help elucidate the electronic distribution within the this compound molecule, its potential interaction sites, and its energetic profile.

Theoretical Investigations of Molecular Interactions

Theoretical investigations of molecular interactions are crucial for understanding how molecules like this compound interact with their environment and with biological targets, such as olfactory receptors. These studies delve into the fundamental forces and mechanisms governing molecular recognition and signal transduction.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

Non-covalent interactions play a significant role in molecular recognition and binding processes. libretexts.orglibretexts.orgnih.govwikipedia.orggatech.edu These interactions, which are generally weaker than covalent bonds, include hydrogen bonding, van der Waals forces (such as dipole-dipole interactions and London dispersion forces), and electrostatic interactions. libretexts.orglibretexts.orgnih.govwikipedia.org They are critical in maintaining the three-dimensional structure of molecules and are involved in specific but transient binding events between molecules. nih.govwikipedia.org

While direct studies on the specific non-covalent interactions of this compound were not detailed in the search results, the principles of non-covalent interactions are fundamental to understanding how this compound might interact with the binding sites of olfactory receptors. These interactions, including potential hydrogen bonds with suitable acceptor atoms and van der Waals forces arising from temporary or permanent dipoles, would govern the strength and specificity of this compound's binding to a receptor. libretexts.orglibretexts.orgwikipedia.org

Electron Transfer Mechanisms in Chemoreception (Theoretical Modeling)

Some theories of olfaction propose that electron transfer mechanisms at the olfactory receptor play a role in odorant recognition. nih.govplos.orgresearchgate.netbiorxiv.org In this context, the odorant molecule is suggested to act as a bridge facilitating electron transfer between a donor and an acceptor site within the olfactory receptor. nih.govplos.orgbiorxiv.org Theoretical modeling in this area often involves viewing the electron transfer process as an electron hopping from a donor to the odorant molecule (the bridge) and then to an acceptor, accompanied by changes in the odorant molecule's electronic state and vibrations (vibronic transition). nih.govplos.orgbiorxiv.org

Theoretical models, such as the Donor-Bridge-Acceptor model, are used to study these electron transfer processes. nih.govplos.org Ab initio calculations can be employed to derive parameters, such as the Huang-Rhys factor, which are relevant to simulating electron transfer spectra. nih.govplos.orgbiorxiv.org These spectra are proposed to correlate with the odor character of molecules. nih.govbiorxiv.org While specific theoretical modeling of this compound within this framework was not found, the general principles of electron transfer mechanisms and their theoretical investigation are relevant to understanding alternative theories of how odorants like this compound might be recognized by olfactory receptors.

Vibronic Transition Analysis in Olfactory Recognition

Vibronic transitions, which involve simultaneous changes in electronic and vibrational energy levels, are central to the electron transfer theory of olfaction. nih.govplos.orgbiorxiv.org This theory suggests that the olfactory receptor acts as a spectrometer, detecting specific vibrational energies of the odorant molecule during an electron tunneling event. oup.comresearchgate.net When an electron tunnels across a gap containing an odorant molecule, it can lose energy by exciting a vibrational mode of the molecule, provided the energy of the vibrational mode matches the energy difference between the donor and acceptor electronic levels. oup.com

Theoretical analysis of vibronic transitions involves calculating the vibrational frequencies and the coupling of these vibrations to the electron transfer process, often quantified by the Huang-Rhys factor. nih.govnih.gov These calculations, which can be derived from ab initio methods, allow for the simulation of electron transfer spectra that are hypothesized to be characteristic of a molecule's odor. nih.govbiorxiv.org Studies comparing the odor of isotopic variants of molecules, which have altered vibrational frequencies but similar shapes, are used to test the plausibility of this vibrational theory. nih.govbiorxiv.orgoup.comnih.govucl.ac.uk Although specific vibronic transition analysis for this compound was not detailed in the search results, the methodologies employed in this area are applicable to understanding the potential role of molecular vibrations in the olfactory recognition of this compound according to the vibrational theory of olfaction.

Biological and Biotransformation Research on Cedramber

Microbial Transformation Pathways and Metabolites

Microbial transformation offers a biotechnological approach to modify the structure of natural products and their derivatives, potentially leading to novel compounds with altered properties. frontiersin.orgresearchgate.net

Fungal Biotransformation Studies (e.g., Aspergillus niger)

Fungal biotransformation of Cedramber has been reported, with Aspergillus niger ATCC 10549 being identified as a microorganism capable of transforming this compound. ogu.edu.trtandfonline.comlvb.lt This process has been shown to yield hydroxylated cedrol (B397079) derivatives. ogu.edu.trtandfonline.com In one study, the biotransformation of this compound by Aspergillus niger ATCC 10549 resulted in the production of two known cedrol derivatives: 12β-hydroxy cedrol and 3β-hydroxy cedrol. ogu.edu.trtandfonline.comlvb.lt These metabolites were obtained in yields of 11.9% and 15.5%, respectively. ogu.edu.trtandfonline.comlvb.lt The structures of these metabolites were characterized using spectroscopic techniques such as FT-IR, GC/MS, and NMR analyses. ogu.edu.trtandfonline.comlvb.lt

Other fungal strains have also been explored for their ability to biotransform related compounds like cedrol and cedryl formate, indicating the potential for diverse microbial transformations within this class of sesquiterpenoids. researchgate.netresearchgate.netresearchgate.net For instance, biotransformation of cedrol with five different fungal strains yielded eight previously undescribed hydroxy-cedrols, with hydroxylation primarily occurring at the C-2 and C-12 positions. researchgate.netresearchgate.net

Generation and Characterization of Novel Cedrol/Cedramber Derivatives

Microbial biotransformation serves as a method for generating novel derivatives of cedrol and this compound. researchgate.netresearchgate.netacs.org The hydroxylation reactions carried out by fungi like Aspergillus niger on this compound and other microorganisms on cedrol demonstrate the potential to introduce hydroxyl groups at various positions on the sesquiterpene scaffold. ogu.edu.trtandfonline.comlvb.ltresearchgate.net Characterization of these novel derivatives relies on comprehensive spectroscopic analysis to elucidate their chemical structures. ogu.edu.trtandfonline.comlvb.ltresearchgate.net

Studies on the microbial transformation of cedrol have identified several new oxygenated cedrol derivatives. researchgate.netresearchgate.net For example, biotransformation of cedrol by different microbial strains has resulted in mono-, di-, and poly-hydroxylated metabolites at various positions. researchgate.netresearchgate.net The specific positions of hydroxylation can vary depending on the microbial strain used. researchgate.netresearchgate.net

Mechanistic Studies of Biological Interactions in Non-Human Systems

Research extends to understanding how this compound and related compounds interact with biological systems, particularly in non-human models, to explore potential mechanisms of action.

Chemoreception and Molecular Recognition Mechanisms (In Vitro/In Silico)

Studies involving in vitro and in silico methods have begun to explore the molecular interactions of cedrol, a closely related compound to this compound, which can provide insights into potential chemoreception and molecular recognition mechanisms. Reverse-pharmacophore mapping has been used to identify potential biological targets for (+)-cedrol. mdpi.com This computational approach helps predict proteins that a given small molecule is likely to interact with based on its 3D structure and pharmacophore features. mdpi.com Such studies contribute to understanding how these compounds might be recognized by biological receptors or enzymes.

While direct studies on this compound's chemoreception mechanisms were not extensively detailed in the search results, the research on cedrol provides a relevant context, given their structural similarity.

Influence on Metabolic Pathways in Animal Models (e.g., Rodent Adiposity, Gut Microbiota)

Investigations in animal models, particularly rodents, have explored the influence of methyl cedryl ether (this compound) on metabolic pathways, including those related to adiposity and the gut microbiota. Dietary supplementation with methyl cedryl ether has been shown to ameliorate adiposity in high-fat diet-fed mice. mdpi.com This effect was associated with changes in the expression of genes involved in adipogenesis and thermogenesis in white adipose tissue. mdpi.com Specifically, methyl cedryl ether supplementation downregulated adipogenesis genes (e.g., FAS and C/EBPα) and upregulated thermogenesis genes (e.g., PGC-1α, PRDM16, UCP1, Cidea, Cytc, and COX4) in epididymal white adipose tissue. mdpi.com

Furthermore, methyl cedryl ether supplementation improved gut microbiota dysbiosis in high-fat diet-fed mice, altering the composition and metabolic profiles of the gut microbiota. mdpi.com Predicted metabolic profiles of the gut microbiota in these mice indicated that methyl cedryl ether supplementation boosted the metabolism of terpenoids and polyketides, nucleotides, and other amino acids. mdpi.com The gut microbiota is known to play a significant role in host metabolism and can influence conditions like obesity. mdpi.comnih.govmdpi.com

The following table summarizes some of the observed effects of Methyl Cedryl Ether (this compound) in high-fat diet-fed mice:

Biological Effect in HFD-fed MiceObservationSource
Body WeightSignificantly reduced weight gain mdpi.com
Adipocyte HypertrophyInhibited mdpi.com
Hepatic SteatosisAmeliorated mdpi.com
Adipogenesis Genes ExpressionDownregulated (FAS, C/EBPα) mdpi.com
Thermogenesis Genes ExpressionUpregulated (PGC-1α, PRDM16, UCP1, Cidea, etc.) mdpi.com
Gut Microbiota DysbiosisImproved mdpi.com
Gut Microbiota Metabolic ProfilesAltered (boosted terpenoid, nucleotide, amino acid metabolism) mdpi.com

Enzymatic and Biocatalytic Modifications of this compound

Enzymatic and biocatalytic methods offer specific and efficient ways to modify chemical compounds. While the search results specifically mention fungal biotransformation of this compound, which is a form of biocatalysis involving enzymes produced by the fungus frontiersin.org, the broader area of enzymatic modifications of this compound or related cedrol derivatives is also relevant.

The microbial transformations discussed in Section 5.1 are inherently enzymatic processes, as microorganisms utilize enzymes to catalyze the conversion of substrates like this compound and cedrol into metabolites. frontiersin.orggoogleapis.com For example, the hydroxylation of this compound and cedrol by fungal strains is mediated by microbial enzymes. ogu.edu.trtandfonline.comlvb.ltresearchgate.net These biocatalytic reactions can lead to targeted structural modifications, such as the introduction of hydroxyl groups at specific positions on the molecule. ogu.edu.trtandfonline.comlvb.ltresearchgate.net

Research into the enzymatic mechanisms involved in these biotransformations can provide insights into the specific enzymes responsible and potentially lead to the development of isolated enzyme systems for targeted biocatalytic synthesis of this compound derivatives. googleapis.comgoogleapis.com Studies on the microbial transformation of other sesquiterpenoids also highlight the role of various microbial enzymes in catalyzing diverse reactions like hydroxylation, oxidation, and reduction. researchgate.netnih.gov

Environmental Science and Sustainability Research Pertaining to Cedramber

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound describes its transport and transformation in the environment. For Cedramber, a key aspect of its environmental profile is its interaction with aquatic ecosystems. It is classified as "very toxic to aquatic life with long lasting effects" (H410) and "very toxic to aquatic life" (H400). nih.govhekserij.nldirectpcw.com This indicates that if released into waterways, it can pose a significant hazard to aquatic organisms and persist for an extended period.

With a high logarithm of the octanol-water partition coefficient (Log P) of 6.0, this compound demonstrates low water solubility (1.436 mg/L at 25°C) and a higher affinity for fatty tissues and organic matter. directpcw.comiff.com This suggests a potential for bioaccumulation in organisms and adsorption to sediment and soil particles. Its low vapor pressure (0.003798 mm Hg at 23° C) indicates it is not highly volatile and is less likely to partition significantly into the atmosphere. iff.com The primary degradation pathways in the environment are expected to be biological, as detailed in the biodegradation studies.

Table 1: Environmental Hazard Classification for this compound

GHS Hazard CodeHazard StatementSource
H400Very toxic to aquatic life nih.gov
H410Very toxic to aquatic life with long lasting effects nih.govhekserij.nldirectpcw.com
H317May cause an allergic skin reaction nih.govhekserij.nldirectpcw.comscentspiracy.com

Biodegradation Studies (e.g., "Readily Biodegradable")

Biodegradation is a critical factor in mitigating the long-term environmental impact of chemical substances. This compound is classified by its manufacturer, International Flavors & Fragrances (IFF), as "readily biodegradable". iff.comscentspiracy.com The term "readily biodegradable" is a specific classification under guidelines from the Organisation for Economic Co-operation and Development (OECD). It means that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. This rapid breakdown helps prevent persistence and long-term exposure in ecosystems. IFF also describes the ingredient as "inherently biodegradable". specialchem.com

Studies on the biodegradation of fragrance materials are essential for assessing environmental risk. nih.gov The "readily biodegradable" status of this compound suggests that, despite its toxicity to aquatic life, it is not expected to persist indefinitely in the environment and can be broken down by microorganisms. ifremer.fr

Table 2: Sustainability and Biodegradability Profile of this compound

AttributeStatus/ValueSource
Renewable Content94% iff.comscentspiracy.comfraterworks.com
BiodegradabilityReadily Biodegradable iff.comscentspiracy.com
OriginUpcycled, Naturally Derived iff.comscentspiracy.com
Vegan SuitableYes iff.comscentspiracy.com

Upcycling Strategies and Circular Economy Integration

This compound is an example of integrating upcycling into the fragrance industry. iff.comscentspiracy.com Upcycling involves transforming by-products or waste materials into new products of higher quality or value. givaudan.com The synthesis of this compound begins with cedrol (B397079), a terpene alcohol extracted from cedarwood oil. scentspiracy.comforeverest.netforeverest.net This cedarwood oil is often a co-product of the forestry industry.

The manufacturing process involves the methylation of cedrol. foreverest.netforeverest.net By utilizing cedrol derived from cedarwood, a plentiful and renewable resource, the production of this compound gives value to a material that might otherwise be underutilized, aligning with the principles of a circular economy. This approach helps reduce waste and reliance on non-renewable feedstocks. givaudan.com

Lifecycle Assessment and Ecological Footprint Analysis

A Lifecycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction to end-of-life. perfumerflavorist.commdpi.com While a specific, publicly available LCA for this compound has not been identified, a conceptual analysis can be made based on its production and properties.

Key stages in the lifecycle of this compound for an LCA would include:

Cradle (Raw Material Acquisition): This stage involves the harvesting of cedarwood and the extraction of cedrol. The environmental impacts would relate to forestry management practices, potential deforestation, and the energy used in extraction. palmercruz.com The use of co-products from the timber industry can significantly lower the ecological footprint compared to dedicated harvesting. nih.gov

Production: The chemical synthesis of this compound from cedrol involves a methylation reaction. scentree.co This stage's footprint includes the energy consumption, solvent use, and waste generated during manufacturing. palmercruz.com The emphasis on green chemistry practices can reduce these impacts. palmercruz.com

Use: In this phase, this compound is incorporated into consumer products. The environmental impact is primarily associated with its release into wastewater during product use (e.g., washing off fragrances or detergents).

End-of-Life (Gate): This stage considers the compound's fate after disposal. As this compound is readily biodegradable, its ultimate breakdown into simpler substances like carbon dioxide and water in wastewater treatment plants or the environment is the expected pathway. iff.comscentspiracy.com Its high toxicity to aquatic life is a critical impact factor to consider before degradation occurs. nih.govhekserij.nl

The ecological footprint of this compound is influenced by its high renewable content (94%), its origin from upcycled materials, and its ready biodegradability, which are positive attributes. iff.comscentspiracy.com However, the production process still has environmental impacts, such as potential habitat disruption from raw material extraction and emissions from manufacturing, which must be managed for a sustainable supply chain. palmercruz.com

Advanced Applications in Chemical Technologies and Material Science

Role of Cedramber as a Chemical Intermediate in Complex Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic compounds, making it valuable in chemical research and development . It is typically synthesized from cedarwood oil, involving the isolation of cedrol (B397079), formation of cedrol sodium, and subsequent methylation using dimethyl sulfate (B86663) thegoodscentscompany.com. This process highlights its position as a building block in the creation of more intricate molecules. While specific examples of complex organic synthesis utilizing this compound as a key intermediate are not extensively detailed in the provided search results beyond its own synthesis, its structural features, particularly the tricyclic system and the methoxy (B1213986) group, suggest potential for functionalization and incorporation into larger molecular architectures. thegoodscentscompany.com

Encapsulation Technologies and Controlled Release Systems for Chemical Compounds

This compound's properties, including its water insolubility, make it a suitable candidate for encapsulation technologies aimed at controlled release google.com. Encapsulation involves enclosing an active ingredient, the core material, within a shell or coating, often a polymer, to protect it and control its release over time ijarsct.co.in. This is particularly relevant for fragrance compounds like this compound, where controlled release is desired in various consumer products such as household cleaners, laundry products, and personal care items google.comgoogleapis.com.

Microencapsulation, a common technique, creates small capsules typically less than 1000 micrometers in diameter google.com. These capsules can be designed to release their contents through various mechanisms, including diffusion, dissolution, osmosis, and erosion of the shell material ijarsct.co.in. The release rate can be controlled by factors such as the thickness and composition of the coating, as well as the properties of the core material ijarsct.co.inunhas.ac.id.

The application of encapsulation to fragrance molecules like this compound allows for their protection within a product matrix and their release to be triggered by specific events, such as changes in humidity, temperature, or mechanical action googleapis.com. This controlled release not only prolongs the perceived scent but can also enhance the efficacy of other benefit agents delivered alongside the fragrance google.com. Core-shell capsules, often made from materials like melamine (B1676169) and/or urea-formaldehyde resins, are a common type used for encapsulating water-insoluble materials such as perfumes google.com.

Patent Landscape and Innovations in Cedramber Processes

Analysis of Synthetic Process Patents

Patents related to the synthesis of Cedramber primarily focus on the etherification of cedrol (B397079), a sesquiterpene alcohol often obtained from cedarwood oil. Early synthesis methods, as described in patents such as United States Patent 3373208 and France Patent 1527264, involved the reaction of cedrol with methylating agents. One such method details the synthesis via sodium alkoxide, synthesized by reacting sodium hydride with cedrol, followed by methylation using dimethyl sulfate (B86663). wikipedia.org Variations in this process have been explored, with some manufacturers in China reportedly utilizing sodium amide or phenylsodium (B238773) as alternatives. wikipedia.org Another synthetic route involves the nucleophilic substitution of cedrol with iodomethane (B122720) in the presence of potassium carbonate. fishersci.ca Cedrol itself is typically obtained through the oxidation of alpha-cedrene. fishersci.ca

These patents demonstrate a focus on developing efficient and scalable methods for converting readily available precursors like cedrol into this compound, exploring different bases and methylating agents to optimize yield and purity.

Patenting of Novel this compound Derivatives and Chemical Compositions

Beyond the synthesis of this compound itself, patent activity extends to the creation and protection of novel derivatives and chemical compositions incorporating this compound. Patents frequently feature this compound as a key ingredient in perfuming compositions. uni.luatamankimya.comnih.gov These compositions often combine this compound with other fragrance ingredients from various chemical classes, including alcohols, aldehydes, ketones, esters, ethers, acetates, nitriles, terpenoids, and heterocyclic compounds. atamankimya.comamericanelements.com

Innovations in this area include the development of stable perfuming compositions. For instance, patents describe compositions containing this compound alongside viscosifying agents like tricyclodecanedimethanol (B213109) alcohol and perfumery carriers such as hexylene glycol or dipropylene glycol, sometimes specifically formulated to prevent crystallization. uni.luatamankimya.comnih.gov The weight ratios of these components are often defined within specific ranges to achieve desired properties like viscosity and stability. uni.luatamankimya.comnih.gov

Furthermore, this compound is included in patents related to encapsulated fragrance compositions, highlighting efforts to control its release and enhance its longevity in various consumer products. atamanchemicals.comnih.govnih.gov These microcapsules can be designed for inclusion in non-edible goods, laundry products, personal care items, and cosmetics. atamanchemicals.com

Innovations in Manufacturing and Production Technologies

Innovations in the manufacturing and production technologies for this compound and its related compositions are also reflected in the patent literature. These advancements aim to improve efficiency, scalability, and product performance. Patents cover processes for preparing perfuming compositions containing this compound, outlining steps such as heating specific components like tricyclodecanedimethanol alcohol and subsequently adding perfume oil and carriers. uni.lunih.gov The order and conditions of addition, including temperature ranges, are often key aspects of these patented processes. uni.lunih.gov

Manufacturing technologies also extend to the encapsulation of fragrances like this compound. Patents detail processes for preparing core-shell microcapsules through methods such as polymerizing an emulsion containing the hydrophobic fragrance material. atamanchemicals.comnih.govnih.gov These processes may involve specific monomers and reaction conditions to create capsules with desired properties, such as reduced leakage of the encapsulated fragrance. atamanchemicals.comnih.gov The use of various polyisocyanates and their concentrations in the oil phase are examples of parameters explored in these manufacturing patents for microcapsules. nih.gov

The continuous patenting activity in these areas underscores the importance of this compound as a fragrance ingredient and the ongoing research and development focused on optimizing its synthesis, formulating it into innovative compositions, and improving its manufacturing processes.

Future Research Directions and Unexplored Avenues in Cedramber Chemistry

Elucidation of Complex Reaction Intermediates

Understanding the transient species formed during chemical reactions involving Cedramber is crucial for optimizing synthesis routes and exploring new reaction pathways. While the general synthesis from cedrol (B397079) is known, the specific intermediates formed under varying conditions, such as different catalysts or reaction environments, warrant further investigation. Techniques like time-resolved spectroscopy and advanced mass spectrometry could be employed to detect and characterize these short-lived species. nih.gov Computational chemistry, specifically density functional theory (DFT), can complement experimental studies by modeling potential reaction pathways and predicting the structures and stabilities of intermediates. nih.govrsc.org

Advanced Biocatalytic Pathways for Novel Derivative Synthesis

The synthesis of novel this compound derivatives with potentially different olfactory profiles or enhanced properties is an area ripe for exploration. Traditional chemical synthesis can be energy-intensive and may produce unwanted byproducts. Biocatalysis, utilizing enzymes or microorganisms, offers a more sustainable and potentially more selective approach to chemical transformations. researchgate.netglobalauthorid.com Research could focus on identifying or engineering enzymes capable of regioselective or stereoselective modifications of the this compound structure. For instance, studies have already demonstrated the fungal biotransformation of this compound, yielding hydroxylated derivatives. researchgate.netogu.edu.tr Future work could aim to expand the range of biocatalytic reactions, leading to a diverse library of novel this compound derivatives.

High-Throughput Screening for Chemical Interactions in Environmental Systems

The fate and behavior of fragrance compounds like this compound in the environment are becoming increasingly important research areas. High-throughput screening (HTS) techniques can be adapted to assess the interactions of this compound with various environmental matrices, such as soil, water, and air. nih.govbiorxiv.org This could involve studying its adsorption to different soil types, its degradation rates in water under various conditions (e.g., pH, temperature, microbial presence), and its potential for volatilization. HTS can allow for rapid assessment of a wide range of environmental conditions and interactions, providing valuable data for environmental risk assessment and the development of more environmentally benign fragrance ingredients. nih.gov

Development of Predictive Computational Models for Chemical Behavior

Computational chemistry and machine learning offer powerful tools for predicting the chemical behavior of molecules without the need for extensive experimental work. researchgate.netarxiv.org Developing predictive models specifically for this compound could involve quantitative structure-property relationships (QSPR) to correlate its molecular structure with various properties like vapor pressure, solubility, and reactivity. perfumerflavorist.com Furthermore, molecular dynamics simulations could be used to study its behavior in different phases or in the presence of other molecules, providing insights into its diffusion, partitioning, and potential interactions with biological systems or materials. nih.gov These models could accelerate the discovery of new derivatives and predict their properties and environmental fate.

Integration of this compound Research with Emerging Areas of Materials Science

The unique structural and physical properties of this compound, such as its volatility and interaction with surfaces, suggest potential applications beyond perfumery. Research could explore its integration with emerging areas of materials science. mit.eduquora.comredwirespace.com This might include investigating its use in smart materials, where its release could be triggered by external stimuli, or in functional coatings with specific surface properties. Its interaction with polymers and other materials could be studied for applications in areas like controlled release systems or novel composite materials. arxiv.org

Q & A

Q. What ethical frameworks apply to this compound research involving human-derived cell lines?

  • Methodological Answer :

Institutional Review Board (IRB) Approval : Submit protocols for ethical review if using primary human cells.

Informed Consent : Document donor consent for commercial cell lines (e.g., ATCC) per GDPR or HIPAA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.